Methyl 4-amino-6-methoxypicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFUCFDRMXIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for Picolinate (B1231196) Esters
Traditional approaches to picolinate esters often involve a two-stage process: formation of the substituted picolinic acid followed by its esterification, or the functionalization of a pre-existing pyridine (B92270) ester.
The final step in many synthetic routes to Methyl 4-amino-6-methoxypicolinate is the esterification of the corresponding carboxylic acid, 4-amino-6-methoxypicolinic acid. Standard methods for this transformation are well-documented.
Acid-Catalyzed Esterification (Fischer Esterification) : This classic method involves reacting the picolinic acid derivative with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Reactions via Acid Chlorides : A more reactive approach involves the conversion of the picolinic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting picolinoyl chloride is highly electrophilic and reacts readily with methanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. nih.gov However, picolinoyl chlorides are often prepared as hydrochloride salts, which can have low solubility in inert solvents, complicating the reaction. nih.gov
Coupling Reagent-Mediated Esterification : To avoid harsh conditions or the isolation of reactive intermediates, coupling agents are frequently employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid for reaction with methanol. However, for picolinic acid derivatives, this method can be complicated by the formation of stable N-acylurea byproducts. nih.gov More modern and efficient coupling agents have been developed to circumvent these issues.
Active Ester Formation : Picolinic acids can be converted into "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, which are stable enough to be isolated but reactive enough to acylate alcohols like methanol efficiently. nih.gov A general method involves reacting the picolinic acid with thionyl chloride and DMF, followed by the addition of the desired alcohol (e.g., p-nitrophenol). nih.gov
A general procedure for the synthesis of methyl picolinate involves charging a flask with a Palladium catalyst, potassium carbonate, and methanol, which acts as both the reactant and the reaction medium. chemicalbook.com
Achieving the desired 4-amino-6-methoxy substitution pattern on the pyridine ring is a significant synthetic hurdle. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, and the nitrogen atom can coordinate with Lewis acids, further deactivating the ring. nih.govresearchgate.net Therefore, direct functionalization requires specific strategies to control regioselectivity.
Nucleophilic Aromatic Substitution (SNAr) : Starting with a pyridine ring bearing leaving groups (e.g., halogens) at the 4- and 6-positions is a common strategy. For example, 4,6-dichloropicolinic acid can undergo sequential SNAr reactions. Reaction with sodium methoxide (B1231860) would selectively displace one chloride, followed by reaction with ammonia (B1221849) or a protected amine source to install the amino group. The order of these steps is crucial for success.
Directed Ortho-Metalation (DoM) : This strategy uses a directing group on the pyridine ring to guide a strong base (like an organolithium reagent) to deprotonate an adjacent position, creating a nucleophilic center that can be trapped with an electrophile. While powerful, applying this to achieve the specific substitution pattern of the target molecule can be complex and may require multiple steps and changes in directing groups.
Functionalization via Pyridine N-Oxides : The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic attack, particularly at the C2 and C4 positions. nih.gov Starting with a 2-methylpyridine (B31789) N-oxide, nitration can occur at the 4-position. Subsequent reduction of the nitro group to an amine and the methoxy (B1213986) group installation would be required, followed by deoxygenation of the N-oxide. The reactivity of pyridine N-oxide derivatives has been shown to be higher than that of model nitroaromatic compounds in enzymatic reductions. researchgate.net
| Strategy | Description | Key Reagents |
| SNAr | Sequential displacement of leaving groups (e.g., Cl) on the pyridine ring. | Sodium methoxide, Ammonia |
| DoM | Use of a directing group to guide metalation and subsequent reaction with an electrophile. | Organolithium reagents (e.g., n-BuLi) |
| N-Oxide Chemistry | Activation of the pyridine ring to control the position of incoming functional groups. | m-CPBA (for oxidation), PCl₃ (for deoxygenation) |
Novel Approaches in the Synthesis of this compound and Analogs
Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods, including catalysis and one-pot procedures, to construct complex molecules like this compound.
Transition metal catalysis has revolutionized the synthesis of substituted pyridines by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.comnih.gov
Palladium-Catalyzed Cross-Coupling : Reactions like Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig (for C-N bond formation) are cornerstones of modern synthesis. nih.govacs.orgtcichemicals.comustc.edu.cn A potential route to the target molecule could involve a 2-methyl-4,6-dihalopyridine intermediate. One halogen could be coupled with an amine source via a Buchwald-Hartwig amination, while the other is converted to a methoxy group. The final esterification would complete the synthesis. Palladium catalysts are also effective for synthesizing polysubstituted pyridines from α,β-unsaturated oxime ethers and alkenes. rsc.orgnih.govacs.org
Copper-Catalyzed Reactions : Copper catalysts, often being less expensive than palladium, are used for C-O and C-N bond formation (Ullmann condensation) and can be effective for introducing the methoxy and amino groups onto a suitably halogenated pyridine scaffold.
C-H Functionalization : A more atom-economical approach is the direct functionalization of C-H bonds. nih.gov Transition metals, including palladium, rhodium, and iridium, can catalyze the direct arylation, alkylation, or amination of pyridine C-H bonds. nih.govnih.gov For the target molecule, a strategy could involve the C-H amination at the 4-position and C-H alkoxylation at the 6-position of a methyl picolinate precursor, although achieving the required regioselectivity remains a significant challenge. nih.gov
| Catalytic Reaction | Metal | Bond Formed | Description |
| Suzuki-Miyaura Coupling | Pd | C-C | Couples a boronic acid with an organohalide. nih.govacs.org |
| Buchwald-Hartwig Amination | Pd, Cu | C-N | Couples an amine with an organohalide. ustc.edu.cn |
| C-H Activation/Functionalization | Pd, Rh, Ir | C-C, C-N, C-O | Directly converts a C-H bond to a C-Functional Group bond. nih.govnih.gov |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions with high enantioselectivity. researchgate.net
Nitrene Transferases for C-H Amination : Recent research has led to the development of engineered enzymes, particularly protoglobin nitrene transferases, that can catalyze the direct intermolecular amination of C-H bonds. acs.orgnih.govnih.govosti.gov These enzymes could theoretically be used to install an amino group at the alpha-position of a suitable ester precursor, offering a direct route to α-amino esters. acs.orgnih.govnih.govosti.gov
Imine Reductases (IREDs) : A biocatalytic reductive amination approach using IREDs is a powerful method for synthesizing chiral amines. researchgate.net This could be applied by first synthesizing a keto-ester analog of the target molecule, which is then converted to the final amino ester product by an IRED in the presence of an ammonia source.
Pyridine Ring Biosynthesis : Nature synthesizes pyridine rings through complex enzymatic pathways. For instance, in the biosynthesis of some thiopeptides, a pyridine synthase enzyme (like TbtD) catalyzes a formal [4+2] cycloaddition to construct the heterocyclic core. nih.gov While not directly applicable to the synthesis of this compound, these discoveries provide insight into enzymatic strategies for forming substituted pyridine rings from acyclic precursors. nih.gov
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org
Hantzsch Pyridine Synthesis : The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. taylorfrancis.com While traditionally used for symmetric pyridines, modern variations allow for the synthesis of unsymmetrical products.
Bohlmann-Rahtz Pyridine Synthesis : This method involves the condensation of an enamine with an alkynone, which undergoes a cyclization to form a substituted pyridine. core.ac.uk This one-pot, three-component process can proceed with total regiochemical control. core.ac.uk
One-Pot Cascade Reactions : More recent strategies involve novel cascade reactions. For example, a one-pot synthesis of polysubstituted pyridines has been developed from aldehydes, phosphorus ylides, and propargyl azide (B81097), proceeding through a sequence of Wittig, Staudinger, aza-Wittig, and electrocyclization reactions. acs.org Another approach uses a four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297), often accelerated by microwave irradiation, to produce highly functionalized pyridines. nih.govacs.org These MCRs offer a powerful and convergent strategy for assembling the core of the target molecule or its close analogs from simple, readily available starting materials. rsc.orgrsc.orgresearchgate.net
Regioselective and Stereoselective Synthesis Considerations
The synthesis of this compound necessitates careful control over the regiochemistry of the substitution reactions on the pyridine ring. The relative positions of the substituents (amino, methoxy, and methyl ester groups) are critical to the final structure and properties of the compound.
A plausible and effective method for the synthesis of related aminopicolinates involves a two-step process starting from a halogenated precursor. This approach highlights the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) on the pyridine nucleus. For instance, the synthesis of methyl 4-aminopicolinate can be achieved from methyl 4-chloropicolinate. prepchem.com This process involves the initial displacement of the chloride with an azide nucleophile, followed by the reduction of the resulting azide to the desired amine.
The regioselectivity of this reaction is dictated by the position of the leaving group (chloride) on the pyridine ring. In this case, the substitution occurs specifically at the C-4 position. Pyridine and its derivatives are generally more reactive towards nucleophilic substitution at the 2- and 4-positions because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate through resonance. wikipedia.orglibretexts.org The electron-withdrawing nature of the ester group further activates the ring towards nucleophilic attack.
If one were to start with a different isomer, such as methyl 6-chloropicolinate, the nucleophilic attack would preferentially occur at the C-6 position, leading to the formation of methyl 6-aminopicolinate, demonstrating the high degree of regiocontrol in these reactions. The choice of the starting chlorinated picolinate isomer is therefore crucial in determining the final position of the amino group.
The introduction of the methoxy group at the C-6 position in the target molecule, this compound, would likely proceed via a similar nucleophilic aromatic substitution, where a methoxide ion displaces a suitable leaving group, such as a halide, at the C-6 position. The order of these substitution reactions would be a key consideration in a multi-step synthesis to ensure the desired trisubstituted picolinate is obtained with the correct regiochemistry. For example, starting with a di-halogenated picolinate and performing sequential substitutions with sodium azide and sodium methoxide would require careful control of reaction conditions to achieve selective substitution at the desired positions.
The following table outlines a representative synthetic sequence for a key intermediate, methyl 4-aminopicolinate, which illustrates the regioselectivity of the process.
| Step | Reactant(s) | Reagent(s) | Product | Reaction Type | Key Considerations |
| 1 | Methyl 4-chloropicolinate | Sodium azide in DMF | Methyl 4-azidopicolinate | Nucleophilic Aromatic Substitution | The reaction is highly regioselective, with the azide nucleophile displacing the chloride at the C-4 position. prepchem.com |
| 2 | Methyl 4-azidopicolinate | 10% Palladium on carbon, H₂ | Methyl 4-aminopicolinate | Catalytic Hydrogenation | This step reduces the azide group to an amine without affecting the ester or the pyridine ring. prepchem.com |
Regarding stereoselective synthesis, the molecule this compound itself is achiral and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not directly applicable to the synthesis of its primary structure. However, should a synthetic route proceed through a chiral intermediate or if a chiral auxiliary is employed to influence the reaction, then stereochemical outcomes would become a pertinent factor. Asymmetric synthesis would be relevant if, for example, a chiral substituent were to be introduced to the pyridine ring or the ester group, but for the parent compound, this is not a consideration.
Mechanistic Investigations of Chemical Reactivity
Reaction Mechanism Elucidation in Synthesis
The synthesis of substituted picolinates like methyl 4-amino-6-methoxypicolinate often involves carefully controlled reaction sequences where the interplay of catalysts, ligands, and substrate structure dictates the outcome.
Role of Catalysts and Ligands in Picolinate (B1231196) Synthesis
The synthesis of aminopicolinates can be achieved through various catalytic hydrogenation processes. For instance, the synthesis of methyl 4-aminopicolinate can be accomplished by the hydrogenation of a corresponding azide (B81097) precursor in the presence of a palladium on carbon (Pd/C) catalyst. prepchem.com In this type of reaction, the palladium surface acts as a catalyst where the nitro or azide group is reduced to an amine.
In more complex syntheses involving cross-coupling reactions to introduce substituents onto the picolinate ring, palladium catalysts are also frequently employed. For these reactions, ligands play a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand can influence the efficiency and selectivity of the reaction.
While specific catalysts and ligands for the direct synthesis of this compound are not extensively detailed in the provided literature, the synthesis of related compounds provides insight. For example, the synthesis of methyl 4-chloropicolinate involves the reaction of picolinic acid with thionyl chloride, followed by treatment with methanol (B129727). Subsequent nucleophilic substitution of the chloro group with an amino or methoxy (B1213986) group would require specific reaction conditions. The bromine atom at the 4-position of similar picolinate structures is a good leaving group, making it suitable for nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions.
| Catalyst/Reagent | Role in Synthesis | Example Reaction |
| Palladium on Carbon (Pd/C) | Catalyzes hydrogenation of nitro or azide groups to amines. | Synthesis of methyl 4-aminopicolinate from an azide precursor. prepchem.com |
| Thionyl chloride | Converts carboxylic acids to acid chlorides. | Preparation of methyl 4-chloropicolinate from picolinic acid. |
| Palladium catalysts | Used in cross-coupling reactions to form C-C or C-N bonds. | Suzuki-Miyaura coupling to add aryl or vinyl groups. |
Intramolecular Cyclization Mechanisms
The structure of this compound, containing both an amino and an ester group, presents the possibility of intramolecular cyclization under certain conditions to form heterocyclic structures. While specific studies on the intramolecular cyclization of this compound are not available, mechanisms from related systems offer valuable insights.
For example, the intramolecular cyclization of amino acid-derived diazoketones to form oxazinanones can be catalyzed by Brønsted acids like silica-supported perchloric acid. frontiersin.orgresearchgate.net The proposed mechanism involves the protonation of the diazo group, followed by an intramolecular nucleophilic attack from a carboxyl group to release nitrogen gas and form a cyclic intermediate. frontiersin.orgresearchgate.net Similarly, the thermal or acid-catalyzed intramolecular cyclization of amino esters can lead to the formation of lactams. nih.gov The rate of these cyclizations is influenced by the ring size of the resulting cyclic product, with 5- and 6-membered rings generally forming more readily. nih.gov
In the context of this compound, an intramolecular reaction could potentially occur between the amino group and the ester functionality, which could lead to the formation of a fused heterocyclic system. The feasibility of such a reaction would depend on the reaction conditions, such as temperature and the presence of a catalyst, and the inherent reactivity of the starting molecule.
Degradation Pathways and Stability Studies under Research Conditions
The stability of this compound under various research conditions is a critical factor for its storage and handling. While direct degradation studies on this specific compound are not documented in the provided search results, information on related structures can be used to infer potential degradation pathways.
For instance, studies on the degradation of methcathinone (B1676376) analogs in solution have shown that these compounds are generally stable in acidic conditions but degrade in neutral to basic solutions. nih.gov The degradation rates were observed to increase with increasing pH. nih.gov The proposed degradation pathways for 4-methylmethcathinone in an alkaline solution involved oxidation. nih.gov
The degradation of aniline (B41778) derivatives, which share the amino group on an aromatic ring, has also been studied. For example, the microbial degradation of 2-methyl-6-ethylaniline can proceed through oxidation by a monooxygenase system. nih.gov
Given these examples, it is plausible that the degradation of this compound could be initiated by hydrolysis of the ester group, particularly under basic or acidic conditions, to yield 4-amino-6-methoxypicolinic acid. Oxidation of the amino group or the pyridine (B92270) ring could also represent potential degradation pathways, especially in the presence of oxidizing agents or under photochemical conditions. The stability would also be influenced by the storage conditions, such as temperature and exposure to light and air. bldpharm.com
| Compound Class | Potential Degradation Pathway | Influencing Factors |
| Methcathinone Analogs | Oxidation | pH (degradation increases with increasing pH) nih.gov |
| Aniline Derivatives | Microbial oxidation | Presence of specific microorganisms and enzymes nih.gov |
| Esters | Hydrolysis | pH (acidic or basic conditions) |
Derivatives and Structural Analogs
Design Principles for Methyl 4-amino-6-methoxypicolinate Derivatives
The design of new derivatives is guided by established principles of medicinal chemistry, aiming to enhance specific properties by altering the core structure. These modifications target different parts of the molecule to fine-tune its electronic, steric, and physicochemical characteristics.
The picolinate (B1231196) core, consisting of the pyridine (B92270) ring and its carboxylate substituent, offers multiple sites for modification. A common strategy involves derivatization of the methyl ester group. For instance, in the development of novel inhibitors for Mycobacterium tuberculosis, a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, was used as a scaffold. nih.gov The methyl ester was a precursor to a variety of amide, urea (B33335), and thiourea (B124793) derivatives, which were synthesized by coupling the core with different acid chlorides or isocyanates/isothiocyanates. nih.gov This approach allows for the introduction of diverse functional groups, significantly expanding the chemical space and enabling the exploration of new interactions with biological targets. nih.gov Another design principle involves conjugating moieties like amino acids to the core structure, a strategy that has been shown to enhance the anti-proliferative activity of other compound classes. nih.gov
The substituents on the pyridine ring profoundly influence the molecule's reactivity and conformation. Kinetic studies on related methyl pyridinecarboxylates have systematically explored the effects of various substituents, such as nitro (NO₂), bromo (Br), methoxy (B1213986) (MeO), and dimethylamino (Me₂N), at different positions on the ring. researchgate.net These studies provide insight into how electron-donating and electron-withdrawing groups alter the electron density of the pyridine ring and, consequently, the reactivity of the ester group towards hydrolysis. researchgate.net
For example, the presence of a methoxy group at the 6-position, as in this compound, is known to affect the rate of alkaline hydrolysis. researchgate.net Furthermore, steric effects play a crucial role. In the synthesis of N-pyridyl-carboxamides from related structures, the presence of a methyl group adjacent to the reacting amino group can create significant steric hindrance, preventing acylation under certain conditions. mdpi.com This highlights how the placement of even small alkyl groups can dictate the outcome of a chemical reaction and is a key consideration in the design of synthetic routes for derivatives. mdpi.com
Synthesis and Characterization of Functionalized Analogs
The synthesis of functionalized analogs of this compound involves a range of chemical transformations. These methods are chosen to efficiently introduce desired functional groups and build more complex molecular architectures.
The synthesis of aminopyridine derivatives often involves multi-step sequences. A general and efficient method for producing aminopyridines is through copper-catalyzed amination reactions of the corresponding bromopyridine precursors. rsc.org This method utilizes a copper catalyst, an ammonia (B1221849) source, and a ligand in a suitable solvent to achieve high yields of the aminated product. rsc.org
In a more complex synthesis aimed at creating anti-tuberculosis agents, a series of chloropicolinate amide, urea, and thiourea derivatives were synthesized. nih.gov The synthetic route began with multi-step modifications of the pyridine ring, followed by the crucial coupling reactions to form the final products. nih.gov The characterization of these newly synthesized compounds is critical to confirm their structures and was accomplished using techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis (CHN analysis), and high-resolution mass spectrometry (HRMS). nih.gov In some cases, single-crystal X-ray diffraction analysis was used for unambiguous structure determination. nih.gov
Table 1: Example Reagents for the Synthesis of Aminopyridine Derivatives This table is interactive and showcases typical reagents used in synthetic steps.
| Step | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 | Source |
|---|---|---|---|---|
| Amination | Cu₂O (catalyst) | NH₃·H₂O | DMEDA (ligand) | rsc.org |
| Amide Coupling | R¹COCl | Dichloromethane (DCM) | - | nih.gov |
| Urea Formation | R³NCO | Dichloromethane (DCM) | Triethylamine (TEA) | nih.gov |
| Suzuki Coupling | 2-aminophenyl boronic acid | Pd(II)Cl₂(dppf) | K₂CO₃ | nih.gov |
Another important class of derivatives involves the incorporation of other heterocyclic rings. These can be attached as substituents on the picolinate core or fused to it to create polycyclic systems. For example, a patent describes the synthesis of 4-amino-6-(heterocyclic) picolinates for use as herbicides. google.com In these compounds, various five- or six-membered aromatic rings containing nitrogen, oxygen, or sulfur atoms are attached at the 6-position of the picolinate. google.com
The synthesis of fused heterocyclic systems, such as thienopyridines, has also been explored. These syntheses can involve the reaction of a pyridine derivative with a suitable reagent to build a thiophene (B33073) ring onto the existing pyridine scaffold. researchgate.net These structural modifications significantly alter the shape and electronic properties of the parent molecule, leading to different biological activities.
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key components responsible for the desired effect. nih.gov
For a series of chloropicolinate amide and urea derivatives tested for antimycobacterial activity, SAR studies revealed that the nature of the substituent introduced via the amide or urea linkage was critical. nih.gov Five compounds showed promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis with low cytotoxicity. nih.gov Molecular docking models suggested that these active compounds exhibited strong interactions with the enzyme MurB, a key target in the bacterial cell wall synthesis pathway. nih.gov
In the field of agrochemicals, SAR studies on 4-amino-6-(heterocyclic) picolinates have been used to optimize their herbicidal activity against various weeds. google.com The choice of the specific heterocycle attached at the 6-position influences the spectrum of weeds controlled and the potency of the herbicidal effect. google.com Similarly, SAR studies on other classes of compounds, like 4-aminoquinazolines, have led to the identification of highly potent and selective antagonists for specific receptors by clarifying the structural factors that govern affinity. nih.gov These studies often combine chemical synthesis, biological testing, and molecular modeling to build a comprehensive understanding of how structure dictates function. nih.govfrontiersin.org
Advanced Spectroscopic and Analytical Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural elucidation of methyl 4-amino-6-methoxypicolinate are achieved through a combination of powerful spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, helps to identify the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H NMR and ¹³C NMR are utilized to map out the molecule's atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between δ 6.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the electronic effects of the amino and methoxy (B1213986) substituents. The protons of the methoxy group and the methyl ester group will appear as sharp singlets in the upfield region, generally between δ 3.5 and 4.0 ppm. The protons of the amino group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum, around δ 165-175 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts determined by the attached functional groups. The carbon atoms of the methoxy and methyl ester groups will have characteristic signals in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted data based on the analysis of similar structures and is for illustrative purposes.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H3 | ~6.5 - 7.0 | ~105 - 115 |
| Pyridine-H5 | ~6.0 - 6.5 | ~90 - 100 |
| Amino (-NH₂) | Broad, ~4.5 - 5.5 | N/A |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | ~55 - 60 |
| Ester Methyl (-COOCH₃) | ~3.7 - 3.9 | ~50 - 55 |
| Pyridine-C2 | N/A | ~155 - 165 |
| Pyridine-C4 | N/A | ~150 - 160 |
| Pyridine-C6 | N/A | ~160 - 170 |
| Ester Carbonyl (C=O) | N/A | ~165 - 175 |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.
The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methyl group from the ester, the methoxy group, or the entire methoxycarbonyl group. libretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table presents predicted data based on general fragmentation patterns and is for illustrative purposes.
| m/z (predicted) | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 182 | [M]⁺ | - |
| 151 | [M - OCH₃]⁺ | Methoxy group |
| 123 | [M - COOCH₃]⁺ | Methoxycarbonyl group |
Vibrational Spectroscopy (FT-IR, Raman) in Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1700-1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. masterorganicchemistry.com The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the pyridine ring would be a characteristic feature.
Table 3: Predicted FT-IR Absorption Bands for this compound This table presents predicted data based on characteristic functional group frequencies and is for illustrative purposes.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 3000 - 3100 | Aromatic C-H Stretch | Pyridine Ring |
| 2850 - 2960 | Aliphatic C-H Stretch | -OCH₃, -COOCH₃ |
| 1700 - 1730 | C=O Stretch | Ester |
| 1550 - 1650 | N-H Bend | Primary Amine |
| 1400 - 1600 | C=C and C=N Stretch | Pyridine Ring |
| 1200 - 1300 | C-O Stretch | Ester, Ether |
| 1000 - 1100 | C-N Stretch | Aromatic Amine |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for determining the purity of this compound and for its quantification in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies
HPLC and UPLC are powerful techniques for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be suitable, typically using a C18 column. sielc.com
The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the pyridine ring of the compound absorbs UV light. A UPLC method, which uses smaller particle size columns, can offer faster analysis times and higher resolution compared to conventional HPLC. masterorganicchemistry.com
Table 4: Illustrative HPLC Method Parameters for this compound Analysis This table presents a hypothetical but typical set of HPLC conditions.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Techniques for Volatile Derivatives
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the relatively low volatility of this compound, derivatization is often necessary prior to GC analysis. nih.gov
A common derivatization strategy for compounds containing amino and carboxylic acid functional groups involves esterification and/or acylation to increase their volatility. For instance, the amino group can be derivatized with reagents like alkyl chloroformates. nist.govnih.gov The resulting derivative can then be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both retention time data for identification and a mass spectrum for structural confirmation. nih.gov
Thermal Analysis Techniques for Compound Behavior
Thermal analysis techniques are pivotal in determining the stability and decomposition profile of a compound as a function of temperature. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into the physicochemical properties of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This analysis helps to identify the temperatures at which the compound degrades. For aminopyridine derivatives, which are structurally related to this compound, TGA studies have shown that thermal decomposition is a key characteristic. For instance, the thermal decomposition of 2-aminopyridine (B139424) has been observed to commence at approximately 112°C and conclude at 158°C. usc.edu The thermal stability of such compounds can be influenced by various factors, including intermolecular interactions and the nature of substituents on the pyridine ring. It is anticipated that the amino and methoxy groups on the picolinate (B1231196) ring of this compound would influence its thermal stability.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions. In studies of 2-aminopyridine, DSC thermograms have revealed endothermic peaks corresponding to melting and volatilization. usc.edu For example, one study reported a melting temperature of 63.27°C for a treated sample of 2-aminopyridine. usc.edu The sharpness of a DSC peak can also indicate the purity and crystallinity of a sample. nih.gov
Due to the absence of direct experimental TGA and DSC data for this compound in the reviewed literature, the following table presents hypothetical data based on the analysis of related aminopyridine and picolinate compounds to illustrate the expected thermal behavior.
| Thermal Analysis Parameter | Expected Observation for this compound | Rationale based on Structurally Similar Compounds |
| TGA Onset of Decomposition (°C) | 120 - 160 | Aminopyridine derivatives show initial decomposition in this range. usc.edu |
| TGA Maximum Decomposition Temp (°C) | 160 - 200 | The maximum rate of weight loss for similar compounds often occurs in this range. usc.edu |
| DSC Melting Point (°C) | 70 - 100 | The presence of polar amino and methoxy groups, along with the ester, would likely result in a higher melting point than unsubstituted aminopyridines. |
| DSC Enthalpy of Fusion (J/g) | 140 - 170 | Values for substituted pyridines can fall within this range, indicating the energy required for melting. usc.edu |
This table presents expected values based on the analysis of structurally related compounds and is for illustrative purposes. Actual experimental data for this compound may vary.
Quantitative Spectrometry (e.g., Atomic Absorption Spectroscopy, UV-Vis)
Quantitative spectrometry encompasses a range of techniques used to determine the concentration of a chemical species. For organic molecules like this compound, Ultraviolet-Visible (UV-Vis) spectroscopy is a particularly powerful tool for quantitative analysis.
UV-Vis Spectroscopy is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. This makes UV-Vis spectroscopy a straightforward method for quantification.
The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). For picolinate derivatives and other aromatic compounds, the electronic transitions within the pyridine ring and associated functional groups give rise to characteristic absorption bands. For example, the analysis of chromium(III) picolinate has been successfully performed using HPLC coupled with UV detection. iaea.orgresearchgate.netresearchgate.net The chromophores within this compound, namely the aminopyridine ring system, are expected to exhibit strong UV absorbance. The position of λmax will be influenced by the amino and methoxy substituents on the pyridine ring.
A quantitative method using UV-Vis spectroscopy for this compound would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. A calibration curve would then be constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The linearity of the calibration curve, typically assessed by the correlation coefficient (R²), is a critical parameter for a reliable quantitative method. researchgate.net
While Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for quantifying metal elements, it is not directly applicable to the quantification of the intact organic molecule this compound. AAS would be the method of choice if one needed to determine the concentration of a specific metal in a sample containing a metal complex of this ligand.
The following table outlines the key parameters for a hypothetical quantitative UV-Vis spectroscopic method for this compound, based on established methods for similar compounds.
| Parameter | Hypothetical Value/Range | Significance |
| Solvent | Acetonitrile or Methanol | Common solvents for UV-Vis analysis of organic compounds that provide good solubility and are transparent in the UV range. |
| λmax (nm) | 230 - 280 | The expected range for electronic transitions in substituted aminopyridine systems. science-softcon.de |
| Linear Concentration Range (µg/mL) | 0.1 - 25 | A typical working range for quantitative analysis, demonstrating a linear relationship between absorbance and concentration. researchgate.net |
| Correlation Coefficient (R²) | > 0.999 | Indicates a strong linear relationship in the calibration curve, essential for accurate quantification. researchgate.net |
This table is for illustrative purposes and actual experimental values would need to be determined empirically.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic characteristics that govern reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it a widely used tool for studying molecules of moderate size.
DFT calculations have been effectively used to understand the impact of substituents on the pyridine (B92270) ring in picolinate (B1231196) derivatives. For instance, studies on hafnium mixed-ligand complexes with amino-substituted picolinates have utilized DFT to probe the effects on metal-ligand bonding. digitellinc.com In these complexes, the picolinate ion acts as a chelating ligand, binding the metal via the carboxylate oxygen and the pyridine nitrogen. digitellinc.com DFT calculations revealed that the position of the amino substituent significantly influences the bond lengths between the hafnium metal center and the donor atoms of the picolinate ligand. digitellinc.com
| Substituent Position on Pyridine Ring | Effect on Hf-N Bond Length | Effect on Hf-O Bond Length |
|---|---|---|
| 4th position (para to N) | Reduced | Almost unchanged |
| 3rd/5th positions (ortho/para to COOH) | Almost unchanged | Reduced |
| 6th position (ortho to N) | Increased (weakened bond) | Shortest observed (strengthened bond) |
This table summarizes DFT calculation results on Hafnium mixed-ligand complexes with amino-substituted picolinate ions, demonstrating the electronic influence of the substituent's position. digitellinc.com
Substituents on the pyridine ring can dramatically alter its electronic properties and, consequently, its reactivity and interaction with other molecules. The amino and methoxy (B1213986) groups on "Methyl 4-amino-6-methoxypicolinate" exert electronic effects that are transmitted through the aromatic system.
Studies on the alkaline hydrolysis of substituted methyl pyridinecarboxylates provide insight into these electronic interactions. rsc.org Research comparing various methyl methoxypyridinecarboxylates showed that while some isomers hydrolyzed at rates different from those predicted by additive substituent effects, methyl 4-methoxypicolinate reacted at the calculated rate. rsc.orgresearchgate.net This suggests that the electronic interactions between the methoxy group and the ring nitrogen are more straightforward when the substituent is at the 4-position compared to others. rsc.org
The influence of an amino group has been specifically analyzed using DFT. digitellinc.com When an amino group is placed at the 4-position of a picolinate ligand, it reduces the Hf-N bond length in a metal complex, indicating a change in the electronic density at the pyridine nitrogen. digitellinc.com This contrasts with an amino group at the 6-position, which increases the Hf-N bond length due to steric repulsion. digitellinc.com These findings underscore that substituent effects are a combination of electronic and steric factors, and their impact is highly dependent on their position on the pyridine ring. digitellinc.comnih.gov
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics, flexibility, and interactions within a molecule or between molecules. nih.govmdpi.com
For a molecule like "this compound," MD simulations could be employed to explore its conformational landscape, identifying the most stable arrangements of its flexible groups, such as the methyl ester and methoxy substituents. While specific MD studies on this compound are not detailed in the provided results, the methodology is widely applied. Key parameters analyzed in MD simulations include:
Root-Mean-Square Deviation (RMSD): Measures the average distance between the atoms of a simulated structure and a reference structure, indicating conformational stability over time. mdpi.com
Root-Mean-Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the molecule. mdpi.commdpi.com
Conformational States: Analysis of trajectories can identify distinct conformational states, such as "open" and "closed" forms, which can be crucial for biological activity. mdpi.com
| MD Simulation Parameter | Information Provided | Example Application |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Structural stability and convergence of the simulation. | Monitoring the stability of a protein's secondary structure at different temperatures. mdpi.com |
| RMSF (Root-Mean-Square Fluctuation) | Identifies flexible or rigid regions within a molecule. | Detecting flexible loops in a protein that are involved in substrate binding. mdpi.com |
| Hydrogen Bond Analysis | Determines the stability and dynamics of key intermolecular or intramolecular hydrogen bonds. | Identifying critical hydrogen bonds that stabilize a protein's closed conformation. mdpi.com |
| Order Parameters (S²) | Characterizes the equilibrium distribution and motional restriction of bond vectors. | Comparing simulated backbone and side-chain dynamics with experimental NMR data. nih.gov |
This table outlines common parameters analyzed in molecular dynamics simulations and the insights they provide into a molecule's behavior.
In Silico Approaches for Activity Prediction and Compound Design
In silico methods use computational models to predict the biological activity and pharmacokinetic properties of chemical compounds, facilitating rational drug design and reducing the time and cost of discovery. nih.gov These approaches include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. nih.gov
A common workflow involves:
Lead Identification: A starting compound (scaffold) with known activity is selected.
Molecular Docking: The compound is computationally placed into the binding site of a target protein to predict its binding orientation and affinity. Binding affinities are often reported in kcal/mol, with more negative values indicating stronger binding. nih.gov
Compound Modification: The lead compound is modified in silico, and the new analogues are docked to predict improved activity.
ADMET Prediction: The most promising candidates are evaluated for drug-like properties, such as adherence to Lipinski's rules, gastrointestinal absorption, and potential toxicity. nih.gov
For example, in the design of new anti-tubercular agents, researchers used a lead compound to design new derivatives targeting the cytochrome bc1 complex (QcrB). nih.gov The designed compounds showed improved predicted binding affinities compared to a standard drug. nih.gov
| Compound Type | Predicted Binding Affinity (kcal/mol) | ADMET Prediction Highlights |
|---|---|---|
| Standard Drug | -6.00 | N/A |
| Designed Ligands (A2, A6, A7) | -8.5 to -11.0 | Zero Lipinski violations, good bioavailability, high GI absorption, non-carcinogenic, non-cytotoxic. nih.gov |
This table provides an example of data generated from an in silico drug design study, showing how computational predictions guide the selection of promising new compounds. nih.gov
Prediction of Intermolecular Interactions
Understanding the non-covalent interactions between a molecule and its biological target or other molecules is crucial for predicting its function. Computational methods can accurately predict and quantify these interactions.
DFT calculations can be used to determine the energies of specific intermolecular forces. nih.gov For example, in a study of a β-hairpin miniprotein, DFT was used to calculate the stabilization energy from various interactions. nih.gov These calculations provide a quantitative measure of the forces holding a complex together.
| Type of Interaction | Calculated Energy (kcal/mol) |
|---|---|
| Backbone-Backbone Hydrogen Bonds | -97.32 to -120.87 |
| CH-π Interactions | -1.80 to -8.9 |
| Aromatic-Aromatic (Ar-Ar) Interactions | -0.43 to -8.11 |
This table presents examples of interaction energies calculated using DFT, illustrating the strength of different non-covalent forces that stabilize molecular structures. nih.gov
Furthermore, MD simulations can track dynamic interactions, such as hydrogen bonds, over time. mdpi.com By analyzing the "occupancy" of a hydrogen bond—the percentage of the simulation time it exists—researchers can identify critical interactions that stabilize particular conformations or ligand-receptor complexes. mdpi.com For "this compound," these methods could predict how the amino and methoxy groups participate in hydrogen bonding and other interactions within a protein binding site.
Biological Activity Research
Antimicrobial Research Potential
The core structure of picolinic acid, a precursor to picolinate (B1231196) esters, and its derivatives have demonstrated notable antimicrobial properties. This suggests that Methyl 4-amino-6-methoxypicolinate could be a candidate for similar activities.
Investigations into Antibacterial Activity
Research into picolinic acid and its salts, such as sodium picolinate, has revealed significant antibacterial action. Studies have shown their effectiveness against a range of bacteria, including both Gram-positive and Gram-negative species. For instance, picolinic acid and sodium picolinate exhibited antimicrobial activity at concentrations ranging from 0.02 to 0.78 mg/mL at a slightly acidic pH and from 0.19 to 3.13 mg/mL at a neutral pH. pan.olsztyn.pl The antibacterial properties of metal picolinates, such as those with zinc, copper, and cobalt, have also been demonstrated against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net
Furthermore, picolinic acid has been found to possess antibacterial activity against Serratia marcescens, Klebsiella pneumoniae, Bacillus cereus, and other bacteria with minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL. researchgate.net The mechanism of action is often attributed to the metal-chelating properties of the picolinate structure. researchgate.net Picolinic acid has also shown activity against both extracellular and intracellular Mycobacterium avium complex. nih.gov The broad-spectrum antibacterial activity of picolinates suggests a potential avenue for the development of new antibacterial agents. researchgate.net
Specific analogs, such as 1,4,5-substituted aminoglycosides, have been designed and synthesized, showing the versatility of modifying core structures to enhance antibacterial effects. google.com
Studies on Antifungal Activity
The potential for antifungal activity is also a key area of research for picolinate-related structures. While direct studies on this compound are scarce, related compounds have shown promise. For example, a novel imidazoline (B1206853) derivative, N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide, displayed moderate activity against several clinical strains of Candida albicans. mdpi.com The mechanism for some of these antifungal actions is thought to be similar to that of established antifungal drugs like fluconazole, involving the inhibition of cytochrome P450 14-α-sterol demethylase. mdpi.com
Other studies on aminothioxanthones, which share some structural similarities with aminopicolinates, have also demonstrated broad-spectrum antifungal effects against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com The antifungal activity of these compounds appears to be linked to their ability to disrupt the cellular membrane of the fungi. mdpi.com Additionally, research on methacrylamido propyl trimethyl ammonium (B1175870) chloride polycations has shown selective and potent antifungal activity, particularly against filamentous fungi. nih.gov
Antineoplastic and Anticancer Research
The development of novel anticancer agents is a significant focus of medicinal chemistry, and various picolinate and picolinamide (B142947) derivatives have been synthesized and evaluated for their potential in this area.
In Vitro Cell Proliferation Inhibition Studies
Numerous studies have demonstrated the in vitro antiproliferative activity of picolinamide and related derivatives against various cancer cell lines. For instance, two series of picolinamide derivatives were synthesized and showed potent inhibitory activity against the A549 lung cancer cell line. nih.gov Certain compounds from these series also exhibited significant cell death in other cancer cell lines, including Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), and 786-O (renal). nih.gov
Thienylpicolinamidine derivatives have also been shown to be highly active against a panel of 60 cancer cell lines, with some compounds exhibiting cytotoxic activity at sub-micromolar concentrations. nih.gov Leukemia, colon, and non-small cell lung cancer cell lines were particularly sensitive to these compounds. nih.gov Importantly, these novel picolinamidines were selective, showing minimal effect on normal human fibroblasts. nih.gov
The table below summarizes the in vitro antiproliferative activity of some picolinamide analogs against various cancer cell lines.
| Compound Type | Cancer Cell Line | Activity Metric | Result | Reference |
| Picolinamide Derivative (7h) | A549 (Lung) | IC50 | 87 nM | nih.gov |
| Picolinamide Derivative (9a) | A549 (Lung) | IC50 | 27 nM | nih.gov |
| Picolinamide Derivative (9l) | A549 (Lung) | IC50 | 94 nM | nih.gov |
| Thienylpicolinamidine (4a) | SR (Leukemia) | GI50 | 0.34 µM | nih.gov |
| Thienylpicolinamidine (4a) | SW-620 (Colon) | GI50 | 0.43 µM | nih.gov |
| Thienylpicolinamidine (4a) | NCI-H460 (Lung) | GI50 | 0.52 µM | nih.gov |
| Thienylpicolinamidine (4b) | SR (Leukemia) | GI50 | 0.58 µM | nih.gov |
Mechanistic Studies of Cytotoxicity and Cell Cycle Modulation
The mechanisms by which these picolinate-related compounds exert their cytotoxic effects often involve the induction of apoptosis and cell cycle arrest. For example, one of the potent picolinamide derivatives, compound 9a, was found to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov This arrest was accompanied by the induction of apoptosis, as indicated by annexin (B1180172) V-FITC staining. nih.gov
Similarly, studies on other heterocyclic compounds have shown that they can induce apoptosis and arrest the cell cycle at different phases, depending on the cell line. For instance, an imidazacridine derivative induced cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells, and at the G2/M phase in breast cancer cells. nih.gov The underlying mechanism for some of these compounds involves the inhibition of key cellular enzymes like topoisomerase II. nih.gov Research on a flavonoid, prunetrin, also demonstrated its ability to arrest the cell cycle in the G2/M phase and induce apoptosis in liver cancer cells by inhibiting the Akt/mTOR signaling pathway and activating the p38-MAPK pathway. nih.gov These findings highlight the potential for picolinate derivatives to target fundamental cellular processes involved in cancer progression.
Design of Analogs with Enhanced Antitumor Activity
The design and synthesis of novel analogs based on the picolinate and picolinamide scaffold is an active area of research aimed at improving antitumor efficacy. By modifying the core structure, researchers can enhance properties such as potency, selectivity, and pharmacokinetic profiles. For example, the synthesis of picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties was a targeted approach to develop inhibitors of VEGFR-2, a key protein in tumor angiogenesis. nih.gov
The development of new piritrexim (B1678454) analogs, which are structurally related to picolinates, is another example of rational drug design aimed at creating potent anticancer agents. researchgate.net Similarly, the synthesis of 1,2,3-triazol-quinobenzothiazine derivatives represents a strategy to create novel compounds with potential anticancer and antibacterial activities. nih.gov The overarching goal of these design efforts is to identify lead compounds with superior therapeutic indices for further development as clinical candidates.
Herbicidal Activity Research
No specific studies detailing the herbicidal activity of this compound were identified. Research in this area has focused on structurally related picolinic acid compounds.
Mode of Action Studies in Plant Systems
Specific mode of action studies in plant systems for this compound are not available in the reviewed literature. However, related picolinic acid herbicides are known to function as synthetic auxins. This class of herbicides mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, which ultimately results in their death. The molecular mechanism typically involves the herbicide binding to auxin receptors, such as the F-box proteins (e.g., AFB5), which are components of the ubiquitin ligase complex. This binding event triggers a cascade of gene expression that disrupts normal plant development.
Structure-Activity Relationships in Herbicidal Efficacy
While there is no specific information on the structure-activity relationships (SAR) of this compound, research on related picolinate herbicides has provided some general insights. For instance, modifications at the 6-position of the picolinic acid ring have been shown to significantly influence herbicidal activity. The introduction of aryl or pyrazolyl groups at this position has been a strategy to discover novel synthetic auxin herbicides with potent activity. The nature and substitution pattern of these groups can affect the binding affinity of the molecule to the target auxin receptors.
Other Investigational Biological Activities
No studies investigating other biological activities of this compound were found in the public domain.
Mechanistic Basis of Biological Interactions
The mechanistic basis of the biological interactions for this compound has not been specifically elucidated in available research. For related synthetic auxin herbicides, the primary biological interaction is with the auxin signaling pathway in plants. Molecular docking studies on other picolinates have been used to model the interaction between the herbicide and the binding pocket of auxin receptors, providing a theoretical basis for their herbicidal activity. These studies help in understanding how the structural features of the herbicide contribute to its binding and subsequent biological effect.
Applications in Specialized Chemical Disciplines
Role in Medicinal Chemistry Research
In the realm of medicinal chemistry, the pyridine (B92270) scaffold is a well-established pharmacophore found in numerous therapeutic agents. While direct and extensive research on the specific biological activities of Methyl 4-amino-6-methoxypicolinate is not widely published, its role as a key intermediate in the synthesis of more complex, biologically active molecules is of significant interest. The amino and ester functionalities provide convenient handles for chemical modification, allowing for the construction of diverse molecular libraries for drug discovery programs.
The synthesis of derivatives from similar picolinate (B1231196) structures is a common strategy in the development of new pharmaceutical compounds. For instance, the structural motif of aminopicolinates is explored for its potential in creating novel therapeutic agents. The core structure of this compound serves as a foundational element that can be elaborated upon to design molecules with specific biological targets. The development of novel analgesics, for example, has utilized piperidine-4-carboxylate intermediates, which share some structural similarities in terms of being functionalized heterocyclic systems. researchgate.net The general approach involves using such intermediates to build more complex molecules with desired pharmacological profiles. researchgate.netmedchemexpress.com
Contributions to Agrochemical Research and Development
One of the most significant and well-documented applications of compounds related to this compound is in the field of agrochemicals, specifically as herbicides. A substantial body of patent literature describes the use of 4-amino-6-(heterocyclic)picolinates and their derivatives for controlling undesirable vegetation. wipo.intgoogle.comgoogle.comwipo.int These compounds are part of a class of synthetic auxin herbicides, which function by disrupting normal plant growth processes. nih.gov
The general structure of 4-aminopicolinates has been shown to be highly effective against a broad spectrum of weeds. google.comgoogle.comwipo.intgoogle.com Research in this area focuses on modifying the picolinate core to enhance herbicidal activity, improve crop selectivity, and manage the development of herbicide-resistant weeds. google.comnih.gov For example, the introduction of different heterocyclic groups at the 6-position of the picolinate ring can lead to herbicides with improved efficacy and a wider range of applications. wipo.intwipo.int The development of aminopyralid, a commercially successful herbicide, highlights the importance of the 4-aminopicolinic acid scaffold in modern agriculture. nih.gov
The table below summarizes key findings from patents related to 4-aminopicolinate herbicides:
| Patent ID | Key Finding |
| US6297197B1 | Describes novel 4-aminopicolinates and their use as herbicides. google.com |
| WO2014151005 | Provides details on 4-amino-6-(heterocyclic)picolinates for herbicidal compositions. wipo.int |
| CN111065269B | Discusses the use of 4-amino-6-(heterocyclic) picolinates to control a variety of weeds. google.com |
| WO2010149956 | Relates to substituted 4-aminopicolinates for controlling undesirable plant growth. wipo.int |
Utility as Building Blocks and Intermediates in Organic Synthesis
This compound is commercially available and widely recognized as a heterocyclic building block in organic synthesis. bldpharm.combldpharm.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the ester can be hydrolyzed or converted to other functional groups. The pyridine ring itself can participate in various coupling reactions.
This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The strategic manipulation of its functional groups allows for the construction of elaborate molecular architectures. For instance, intermediates with similar functional group arrangements are used in multi-step syntheses to produce a wide range of target molecules. researchgate.net The ability to build upon the picolinate framework makes it an attractive component in the synthetic chemist's toolbox for creating novel compounds with potential applications in various fields.
Applications in Material Science Research
The application of this compound in material science is an emerging area of interest, primarily due to its potential to be incorporated into polymeric structures or functional materials. While specific research directly utilizing this compound is limited, the pyridine and amino functionalities suggest its potential as a monomer or a precursor for monomers in polymerization reactions. The development of materials with specific electronic, optical, or thermal properties often relies on the incorporation of nitrogen-containing heterocycles. The methoxy (B1213986) group can also influence the solubility and processing characteristics of any resulting materials. Further research is needed to fully explore the potential of this compound in the creation of novel functional materials.
Coordination Chemistry and Metal Complexation Research
The pyridine nitrogen and the amino group of this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry. The formation of metal complexes with organic ligands can lead to materials with interesting catalytic, magnetic, or photoluminescent properties. While there is a lack of specific studies on the coordination chemistry of this compound, the broader class of aminopyridine compounds is known to form stable complexes with a variety of transition metals. The ester and methoxy groups could further influence the electronic properties and steric environment of the resulting metal complexes, potentially tuning their reactivity and physical properties. Future research in this area could uncover novel applications for metal complexes derived from this versatile picolinate.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For Methyl 4-amino-6-methoxypicolinate, a key area of future research will be the development of more efficient and environmentally benign synthetic methodologies. Current synthetic pathways, while effective, may rely on harsh reagents, produce significant waste, and require multiple complex steps.
Future research should prioritize:
Catalytic Approaches: Investigating novel catalytic systems, including transition metal catalysts and organocatalysts, to facilitate key bond-forming reactions with higher atom economy.
Flow Chemistry: The adoption of continuous flow technologies can offer improved reaction control, enhanced safety, and easier scalability, leading to more efficient and consistent production.
Bio-catalysis: The use of enzymes or whole-cell systems for specific transformations on the picolinate (B1231196) scaffold could provide highly selective and environmentally friendly alternatives to traditional chemical methods.
Renewable Starting Materials: Exploring the synthesis of the picolinate core from renewable bio-based feedstocks would significantly enhance the sustainability profile of this compound and its derivatives.
Exploration of Novel Biological Targets and Mechanisms
Picolinate derivatives have a rich history of biological activity, notably as synthetic auxin herbicides. nih.gov Future research on this compound is poised to uncover new biological targets and elucidate its mechanisms of action.
Potential Areas of Investigation:
Herbicide Development: Building upon the established role of picolinates as herbicides, research can focus on identifying new plant-specific molecular targets. This includes exploring interactions with different auxin-signaling F-box (AFB) proteins beyond the well-characterized TIR1. nih.gov Understanding these interactions at a molecular level will be crucial for designing next-generation herbicides with improved selectivity and efficacy.
Anticancer Agents: The structural similarity of the picolinate scaffold to other biologically active nitrogen-containing heterocycles suggests potential applications in medicinal chemistry. For instance, derivatives of N-methylpicolinamide have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancers. nih.gov Future studies could explore the anticancer potential of this compound and its derivatives against a range of cancer cell lines.
Enzyme Inhibition: The diverse functional groups on the this compound molecule make it a candidate for screening against various enzyme families. Its potential as a metal-chelating agent could also be explored in the context of metalloenzyme inhibition.
Advanced Computational Modeling for Compound Design and Optimization
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules. For this compound, advanced computational modeling will be instrumental in guiding future research.
Key Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can help to establish a correlation between the structural features of picolinate derivatives and their biological activity. nih.gov This allows for the rational design of new compounds with enhanced potency and selectivity.
Molecular Docking: Docking studies can predict the binding modes of this compound and its analogs within the active sites of target proteins. nih.govnih.gov This provides valuable insights into the key interactions driving biological activity and can guide the design of more effective inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound and its interactions with biological macromolecules over time, providing a more realistic picture of the binding process.
Integration of this compound in Multi-functional Systems
The unique chemical properties of this compound make it an attractive building block for the construction of more complex, multi-functional systems.
Future Research Directions:
Functionalized Polymeric Scaffolds: The amino and ester functionalities of this compound provide handles for its incorporation into polymeric scaffolds for applications in tissue engineering and regenerative medicine. nih.gov The picolinate moiety could be used to modulate the scaffold's properties, such as its degradation rate and its ability to bind and release bioactive molecules. nih.gov
Supramolecular Assemblies: The ability of the picolinate group to coordinate with metal ions can be exploited to create novel supramolecular structures with interesting photophysical or catalytic properties.
Targeted Drug Delivery: By conjugating this compound to targeting ligands, it may be possible to develop drug delivery systems that can selectively deliver a therapeutic payload to diseased cells or tissues.
Addressing Research Gaps and Emerging Areas in Picolinate Chemistry
While the field of picolinate chemistry has made significant strides, several research gaps and emerging areas warrant further investigation.
Key Challenges and Opportunities:
Enantioselective Synthesis: For picolinate derivatives with chiral centers, the development of efficient enantioselective synthetic methods is crucial, as different enantiomers can exhibit distinct biological activities.
Metabolic Pathway Analysis: A deeper understanding of the metabolic fate of this compound in biological systems is needed to assess its potential for bioaccumulation and long-term effects.
Functionalization of the Pyridine (B92270) Ring: While modifications at the carboxylate group are common, exploring novel and efficient methods for the selective functionalization of the pyridine ring will open up new avenues for creating diverse molecular architectures with unique properties.
Q & A
Q. How should researchers structure datasets and statistical analyses for publications involving this compound?
- Methodological Answer : Organize raw data into appendices, with processed data (e.g., normalized bioactivity values, kinetic constants) in the main text. Use tables to compare yields, spectroscopic peaks, or IC values across analogs. Apply error analysis (e.g., standard deviation from triplicate runs) and address uncertainties in instrumentation (e.g., HPLC detector variability) .
Q. What frameworks ensure ethical and reproducible experimental design in studies involving this compound?
- Methodological Answer : Adhere to the PICO framework (Population: compound derivatives; Intervention: reaction conditions; Comparison: control groups; Outcome: yield/purity) for hypothesis-driven research. Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), and include negative controls (e.g., solvent-only assays) to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
